molecular formula C26H30N2O4 B2659318 alpha-Dibenzoazacyclooctyne-omega-methoxy-poly(ethylene glycol) CAS No. 2262541-53-5

alpha-Dibenzoazacyclooctyne-omega-methoxy-poly(ethylene glycol)

Cat. No. B2659318
CAS RN: 2262541-53-5
M. Wt: 434.536
InChI Key: ZLRRUJIWEPADTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methoxy poly(ethylene glycol) (MPEG), involves processes like ring-opening polymerization . A study describes the synthesis of branched poly(ethylene glycol) using an acetal protection method . Another study discusses the synthesis of a chitosan-g-(-O-methyl poly (ethylene glycol))-g-(-N-Tat peptide) copolymer .

Scientific Research Applications

1. Surface Modification and Polymer Brushes

Laradji et al. (2016) discussed a method to prepare dense poly(ethylene glycol) (PEG) polymer brushes on silicon substrates using a solvent-free, catalyst-free, strain-promoted acetylene–azide cycloaddition reaction. This method involved grafting poly(glycidyl methacrylate) to silicon substrates to immobilize cyclopropenone-caged dibenzocyclooctyne-amine, allowing for the creation of functionalized substrates (Laradji et al., 2016).

2. Synthetic Methods for Functionalized Poly(ethylene glycol)

Sedlák et al. (2008) developed a new synthetic method for carboxylic acid functionalized poly(ethylene glycol). This method involved alkylation and subsequent reactions to prepare 4-poly(ethylene glycol)oxybenzoic acids, demonstrating an innovative approach to modifying PEG for various applications (Sedlák et al., 2008).

3. Biomedical Applications

Freichels et al. (2011) explored the combination of "clip" and "click" chemistries to create functional amphiphilic and degradable copolymers using α-methoxy-ω-alkyne poly(ethylene glycol). This method showed potential for drug-delivery applications in the biomedical field (Freichels et al., 2011).

4. Polymerization and Functionalization Techniques

Raynaud et al. (2009) demonstrated a method for the metal-free ring-opening polymerization of ethylene oxide, leading to the creation of functionalized poly(ethylene oxide) chains. This process is significant for the synthesis of alpha, omega-difunctionalized poly(ethylene oxide)s (Raynaud et al., 2009).

5. Protein Adsorption and Surface Modification

Lazos et al. (2005) investigated the surface modification of polystyrene with photoreactive alpha-4-azidobenzoyl-omega-methoxy poly(ethylene glycol)s. This study is relevant for understanding the biocompatibility and protein adsorption properties of modified surfaces, which is crucial in biomedical device manufacturing (Lazos et al., 2005).

properties

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-6-oxohexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-31-18-19-32-17-16-27-25(29)12-6-7-13-26(30)28-20-23-10-3-2-8-21(23)14-15-22-9-4-5-11-24(22)28/h2-5,8-11H,6-7,12-13,16-20H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRRUJIWEPADTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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